Sodium Lauryl Sulfate

描述

Historical Development and Discovery

The origins of SDS are intertwined with the broader narrative of synthetic detergent development. During World War I, Germany faced severe shortages of natural fats required for soap production, prompting the invention of synthetic alternatives. By the 1930s, alkyl sulfates emerged as viable surfactants, with SDS gaining prominence due to its efficacy in reducing surface tension. Post-World War II industrial expansion saw SDS integrated into the first all-purpose laundry detergents, where its compatibility with builders like sodium triphosphate enhanced soil removal.

The synthesis of SDS involves esterification of dodecanol (lauryl alcohol) with sulfuric acid, followed by neutralization using sodium carbonate. Early production methods leveraged inexpensive coconut and palm kernel oils, enabling large-scale manufacturing. Innovations in crystallization techniques, such as antisolvent addition with acetone, further optimized SDS purity and yield. These advancements solidified SDS's position as a critical component in formulations ranging from pharmaceuticals to industrial cleaners.

Structural Characteristics and Molecular Configuration

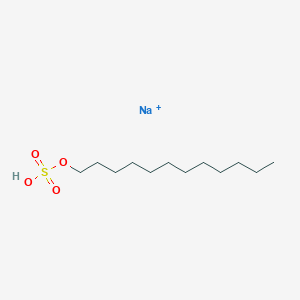

SDS possesses a well-defined molecular structure: a hydrophobic 12-carbon alkyl chain (CH~3~(CH~2~)~11~−) linked to a hydrophilic sulfate group (−OSO~3~−Na^+^). This amphiphilic configuration enables micelle formation in aqueous solutions, with a critical micelle concentration (CMC) of 8.2 mM at 25°C. Above the CMC, SDS molecules aggregate into spherical micelles comprising approximately 62 monomers, with a micelle ionization fraction of 30%.

Molecular dynamics simulations reveal concentration-dependent structural transitions. At low concentrations, SDS forms cylindrical aggregates on hydrophobic surfaces like graphite, while higher concentrations induce irregular, layered structures. These layers exhibit ordered alkyl tail arrangements near interfaces, a phenomenon critical to its detergent properties.

Table 1: Comparative Properties of SDS and Common Surfactants

| Surfactant | Critical Micelle Concentration (mM) | Micelle Size (nm) | Primary Application |

|---|---|---|---|

| SDS | 8.2 | 3.6–4.5 | Detergents, protein denaturation |

| Tween 80 | 0.012 | 11.1 | Emulsification in pharmaceuticals |

| Triton X-100 | 0.24 | 7.56 | Cell membrane permeabilization |

| DCY-1 (Gemini) | 4.0 | 4.52 | Oil remediation |

Nomenclature and Regulatory Classifications

SDS is identified by multiple systematic and trade names, including sodium lauryl sulfate, sodium dodecyl sulphate, and lauryl sulfate sodium salt. The International Union of Pure and Applied Chemistry (IUPAC) designates it as sodium dodecyl sulfate, while the International Nomenclature of Cosmetic Ingredients (INCI) uses This compound. Regulatory bodies classify SDS under distinct frameworks:

- CAS Registry : 151-21-3

- EC Number : 205-788-1

- CLP Regulation (EC) No 1272/2008 : Classified as Acute Toxicity Category 4 (H302: harmful if swallowed).

In industrial contexts, SDS is often labeled with proprietary names such as Duponal, Stepanol, or Rhodapon, reflecting its widespread adoption across sectors. Regulatory documentation emphasizes its role as an intermediate in controlled manufacturing processes, excluding applications involving direct consumer exposure.

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS No. |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

准备方法

Synthetic Routes and Reaction Conditions: Sodium dodecyl sulfate can be synthesized by reacting dodecyl alcohol with sulfur trioxide gas, followed by neutralization with sodium hydroxide. The reaction takes place in a vertical reactor at 32°C .

Industrial Production Methods:

Sulfonation and Neutralization: A sulfonating agent is added to lauryl alcohol, producing a sulfate, which is then neutralized with sodium hydroxide to obtain liquid sodium dodecyl sulfate.

Concentration and Drying: The concentrated material is dried at temperatures between 40-100°C.

Crushing, Shaping, and Packaging: The dried solid material is crushed, shaped, and packaged.

Types of Reactions:

Oxidation: Sodium dodecyl sulfate can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.

Reduction: This compound is not typically involved in reduction reactions.

Substitution: Sodium dodecyl sulfate can participate in substitution reactions, particularly in the formation of other surfactants.

Common Reagents and Conditions:

Sulfur trioxide and sodium hydroxide: are commonly used in the synthesis of sodium dodecyl sulfate.

Potassium chloride: is used in proteomics applications to remove sodium dodecyl sulfate from peptide samples.

Major Products:

- The primary product of these reactions is sodium dodecyl sulfate itself, used in various formulations.

科学研究应用

Scientific Research Applications

1. Protein Analysis and Electrophoresis

Sodium dodecyl sulfate is primarily recognized for its role in protein analysis, particularly in the SDS-PAGE (polyacrylamide gel electrophoresis) technique. It denatures proteins by disrupting non-covalent bonds, allowing for the separation of polypeptides based solely on size. SDS binds to proteins at a ratio of one molecule per two amino acids, imparting a uniform negative charge that facilitates their migration through the gel during electrophoresis .

2. Nucleic Acid Extraction

In molecular biology, SDS is utilized as a detergent in the extraction of nucleic acids. It lyses cells and inhibits nucleases, thereby preserving the integrity of DNA and RNA during extraction processes. This application is crucial for obtaining high-quality genetic material for further analysis .

3. Surface Activity Studies

SDS is often employed in studies investigating surface properties due to its ability to reduce surface tension. Research has demonstrated its adsorption behavior at the air/water interface, which is essential for understanding phenomena like wetting and evaporation dynamics .

Pharmaceutical Applications

1. Drug Delivery Systems

Sodium dodecyl sulfate enhances drug absorption through biological membranes, making it valuable in transdermal drug delivery systems. Its surfactant properties improve the solubility and bioavailability of poorly absorbed drugs by facilitating their passage through skin and mucosal barriers .

2. Emulsification and Stabilization

SDS serves as an emulsifier in pharmaceutical formulations, stabilizing emulsions and microemulsions used in topical creams and lotions. Its ability to improve wettability and lubrication during tablet manufacturing further enhances its utility in pharmaceutical applications .

Industrial Applications

1. Cleaning Products

Due to its excellent surfactant properties, SDS is a common ingredient in household and industrial cleaning products. It effectively removes oily stains and residues, contributing to its widespread use in detergents and personal care products .

2. Nanotechnology

In nanotechnology, SDS aids in dispersing carbon nanotubes and other nanoparticles in aqueous solutions. This application is vital for developing nanocomposites and enhancing the properties of materials used in various technological applications .

Case Studies

Case Study 1: SDS-PAGE in Cancer Research

A study utilized SDS-PAGE to analyze protein expression profiles in breast cancer stem cells treated with apigenin, revealing insights into molecular mechanisms underlying cancer progression . This application underscores the importance of SDS in cancer research.

Case Study 2: Drug Delivery Enhancement

Research demonstrated that incorporating SDS into niosomes improved the stability and transdermal delivery of salidroside, showcasing its effectiveness as a penetration enhancer in drug formulations .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Scientific Research | Protein Analysis (SDS-PAGE) | Denatures proteins for size-based separation |

| Nucleic Acid Extraction | Facilitates cell lysis and protects nucleic acids from degradation | |

| Surface Activity Studies | Investigates adsorption behavior at air/water interface | |

| Pharmaceutical | Drug Delivery Systems | Enhances absorption through membranes |

| Emulsification | Stabilizes emulsions in topical formulations | |

| Industrial | Cleaning Products | Effective surfactant for removing oily residues |

| Nanotechnology | Disperses nanoparticles in aqueous solutions |

作用机制

Sodium dodecyl sulfate functions by disrupting non-covalent bonds in proteins, leading to their denaturation. This disruption causes proteins to lose their native conformations and shapes, allowing for their separation based on size during electrophoresis . Additionally, its amphiphilic nature allows it to lower the surface tension of aqueous solutions, making it an effective detergent .

相似化合物的比较

Structural and Functional Differences

- Structure : SDBS ($ \text{C}{18}\text{H}{29}\text{NaO}_3\text{S} $) contains a benzene ring attached to the alkyl chain, increasing hydrophobicity compared to SDS .

- Applications: Effective in modifying nanoparticles (e.g., Al$2$O$3$) due to stronger adsorption via sulfonate groups .

- Environmental Impact : Higher persistence in aquatic systems compared to SDS due to aromaticity .

| Property | SDS | SDBS |

|---|---|---|

| Molecular Formula | $ \text{C}{12}\text{H}{25}\text{OSO}_3\text{Na} $ | $ \text{C}{18}\text{H}{29}\text{NaO}_3\text{S} $ |

| Charge | Anionic | Anionic |

| CMC | ~8.2 mM | ~1.4 mM |

| Key Application | Protein solubilization | Nanoparticle stabilization |

Sodium Dodecyl Sulfonate

- Structure : Replaces the sulfate group in SDS with a sulfonate ($ \text{SO}_3^- $), enhancing chemical stability .

- Performance : Lower CMC (~5 mM) than SDS, improving micelle formation in harsh conditions (e.g., high salinity) .

- Limitations : Less effective in protein denaturation due to reduced polarity .

Cetyltrimethylammonium Bromide (CTAB)

Cationic vs. Anionic Surfactants

- Structure : CTAB ($ \text{C}{19}\text{H}{42}\text{BrN} $) has a cationic quaternary ammonium head .

- Applications: Preferred in synthesizing anisotropic nanoparticles (e.g., PbS) due to charge-dependent interactions .

- Protein Interaction : Binds to negatively charged biomolecules, unlike SDS, which disrupts hydrophobic interactions .

| Property | SDS | CTAB |

|---|---|---|

| Charge | Anionic | Cationic |

| CMC | ~8.2 mM | ~0.9 mM |

| Key Application | Electrophoresis | Nanomaterial synthesis |

Imidazolium-Based Surfactants (e.g., 1-Dodecyl-3-methylimidazolium bromide)

- Structure : Combines a dodecyl chain with an imidazolium ring, offering tunable polarity .

- Advantages : Superior thermal stability and ionic liquid properties compared to SDS .

- Drawbacks : Higher cost and complex synthesis limit industrial use .

Research Findings and Key Differentiators

Protein Compatibility : SDS outperforms sulfonate derivatives in protein solubilization for mass spectrometry due to efficient depletion methods (e.g., acetone precipitation) .

Environmental Impact : SDS exhibits faster biodegradability than SDBS but higher toxicity than sugar-based surfactants .

Nanocomposite Efficacy: SDS-intercalated Zn/Al-LDHs show 40% higher UV absorption than SDBS-modified counterparts .

生物活性

Sodium dodecyl sulfate (SDS), an anionic surfactant, is widely recognized for its diverse biological activities. This article delves into the various mechanisms through which SDS interacts with biological systems, highlighting its effects on viral inactivation, enzyme activity, and cellular membranes. The findings are supported by data tables and case studies from recent research.

SDS exhibits its biological activity primarily through its surfactant properties, affecting cell membranes and proteins. The following phases outline the interaction of SDS with cellular components:

- Membrane Permeability Alterations : At low concentrations, SDS can modify membrane permeability without causing cell lysis.

- Cell Lysis : As the concentration increases, SDS disrupts the lamellar structure of membranes, leading to cell lysis and the release of intracellular components.

- Protein Denaturation : High concentrations of SDS can cause structural denaturation of proteins, resulting in loss of function.

Viral Inactivation

SDS has been shown to effectively inactivate various viruses, including HIV and herpes simplex virus (HSV). A study demonstrated that:

- Low Concentrations (≤ 50 μM) : Did not reduce viral glycoprotein synthesis but completely inhibited viral infectivity.

- Higher Concentrations (> 100 μM) : Resulted in a significant reduction of glycoprotein synthesis (up to 65.1%) and solubilization of viral envelopes, preventing further replication .

Table 1: Viral Inactivation Efficacy of SDS

| Virus Type | Concentration (μM) | Effect on Glycoprotein Synthesis | Viral Infectivity |

|---|---|---|---|

| HIV | ≤ 50 | No reduction | Inhibited |

| HSV-1 | ≤ 50 | No reduction | Inhibited |

| HSV-1 | > 100 | 65.1% reduction | Inhibited |

Enzyme Activity

SDS's interaction with enzymes has been extensively studied, particularly its role as an inhibitor. For example:

- BlrGGT Enzyme : SDS acts as a mixed-type inhibitor, significantly reducing catalytic efficiency at concentrations above 2 mM. The enzyme's transpeptidase activity was nearly completely inactivated at 6 mM SDS, indicating a strong concentration-dependent effect .

Table 2: Effects of SDS on BlrGGT Activity

| SDS Concentration (mM) | Transpeptidase Activity (%) | t₁/₂ at 55 °C (min) |

|---|---|---|

| 0 | 100 | 495.1 |

| 1 | ~90 | Reduced to ~7.4 |

| 2 | Significant reduction | Not specified |

Case Studies

Several case studies illustrate the practical implications of SDS's biological activities:

- Baculovirus Studies : Research indicated that using 1% SDS for extracting baculovirus occlusion bodies resulted in optimal biological activity, while higher concentrations diminished efficacy .

- Toxicity Assessments : Toxicity levels for various species were evaluated, suggesting that while high doses can be harmful, lower concentrations are generally safe for human use .

常见问题

Q. How does SDS enable uniform protein separation in SDS-PAGE, and what experimental parameters ensure reproducibility?

SDS binds to proteins at a ratio of ~1.4 g SDS per gram of protein, masking intrinsic charges and imparting a uniform charge-to-mass ratio. This enables separation based on molecular weight in polyacrylamide gels. Key parameters include:

- SDS concentration : Optimal at 0.1%–1% (w/v) in sample buffer to ensure complete denaturation .

- Reducing agents : β-mercaptoethanol or DTT to break disulfide bonds .

- Buffer pH : Tris-glycine (pH 8.3–8.8) for consistent migration .

Methodological Tip : Pre-stained molecular weight markers and Coomassie/R250 staining validate gel performance .

Q. What methods are used to determine the critical micelle concentration (CMC) of SDS, and how do temperature and salinity affect results?

The CMC is typically measured via:

- Conductivity : Nonlinear inflection points in conductivity vs. concentration plots (e.g., 8.2 mM at 25°C in pure water) .

- Surface tension : Sharp decrease at CMC using the Wilhelmy plate method .

- Fluorescence spectroscopy : Pyrene polarity shifts indicate micelle formation .

Salinity Impact : Added NaCl reduces CMC (e.g., to 1.4 mM with 0.1 M NaCl) by screening electrostatic repulsions between SDS headgroups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in SDS micelle parameters (e.g., aggregation number, counterion binding) across studies?

Discrepancies arise from differing experimental conditions and models:

- Aggregation number (n) : Values range from 50–80 depending on temperature and ionic strength. Small-angle neutron scattering (SANS) or light scattering provide direct measurements .

- Counterion binding (β) : Estimated via activity coefficients (e.g., β ≈ 0.6–0.7 using EMF and pNa electrodes) .

Recommendation : Standardize temperature (±0.1°C) and salinity controls. Use inverse problem-solving frameworks to refine parameter estimation .

Q. What methodological steps optimize SDS in colloidal suspensions for electrophoretic deposition (EPD) of nanomaterials?

SDS enhances suspension stability by increasing zeta potential (e.g., from −30 mV to −60 mV for MoS₂ suspensions):

- SDS concentration : 0.1–0.5% (w/v) balances stability and conductivity .

- Sonication : 30–60 min at 20–40 kHz to exfoliate particles and disperse SDS .

- Validation : Monitor sedimentation over 30 days and measure film uniformity via SEM .

Q. How can computational models (e.g., COSMO-RS, UNIFAC) predict SDS micelle/water partition coefficients for drug delivery systems?

These models predict partitioning based on solute hydrophobicity and SDS micelle structure:

- COSMO-RS : Accounts for molecular surface charge density; validated for aromatic solutes .

- UNIFAC : Uses group contribution for nonionic surfactants but requires calibration for ionic SDS .

Application : Predict log for drug candidates using solute fragment descriptors and validate with experimental HPLC data .

Q. What experimental approaches quantify SDS activity coefficients above the CMC, and how do they inform micelle formation thermodynamics?

- EMF measurements : Ion-selective electrodes directly measure surfactant ion () and counterion () activities .

- Gibbs adsorption isotherm : Links surface tension reduction to adsorption density () and activity gradients .

Key Insight : Above CMC, log vs. log linearity supports the charged phase-separation model for micellization .

Q. How does SDS enhance PAH desorption in environmental remediation, and what factorial designs optimize its efficacy?

SDS solubilizes hydrophobic pollutants via micellar encapsulation. A 2³ factorial design (Table I) evaluates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。